1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea
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Overview
Description
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea is a chemical compound with a complex structure that includes a pyrimidine ring
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea typically involves the reaction of 1,3-dimethyluracil with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea can be compared with similar compounds such as:
1,3-Dimethyluracil: A precursor in the synthesis of the compound, with similar structural features but different chemical properties.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid: Another derivative with boronic acid functionality, used in different chemical reactions.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A related compound with an amino group, studied for its biological activity.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various research fields.
Properties
CAS No. |
56012-71-6 |
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Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3-methylurea |
InChI |
InChI=1S/C8H12N4O3/c1-9-7(14)10-5-4-11(2)8(15)12(3)6(5)13/h4H,1-3H3,(H2,9,10,14) |
InChI Key |
JGBUTFPGVOZGQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CN(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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